molecular formula C12H9N3OS B14176578 9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- CAS No. 698984-98-4

9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-

Cat. No.: B14176578
CAS No.: 698984-98-4
M. Wt: 243.29 g/mol
InChI Key: XYQBMRGFRLJNLH-UHFFFAOYSA-N
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Description

9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- is a complex organic compound with a unique structure that includes sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include cyclization reactions, oxidation, and substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one: A closely related compound with similar structural features.

    1,2-Dihydro-3-thia-4,9,10a-triazacyclopenta[b]fluoren-10-one: Another similar compound with slight variations in its structure.

Uniqueness

9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro- is unique due to its specific arrangement of sulfur, nitrogen, and oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

698984-98-4

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

InChI

InChI=1S/C12H9N3OS/c16-11-10-9(14-12-15(11)5-6-17-12)7-3-1-2-4-8(7)13-10/h1-4,13H,5-6H2

InChI Key

XYQBMRGFRLJNLH-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)NC4=CC=CC=C43

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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